Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
Description
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a 4-chloro-2-methylphenoxy group at the 4-position of the benzene ring. Its structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-9-7-11(16)4-6-13(9)22-14-5-3-10(15(18)21-2)8-12(14)17(19)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOKRKOPDSYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 4-(4-chloro-2-methylphenoxy)-3-aminobenzoate.
Hydrolysis: The major product is 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of nitrobenzoates exhibit significant antibacterial activity against various strains of bacteria. The nitro group is known to enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics .
Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified to produce derivatives with enhanced biological activity. For instance, modifications can lead to compounds with improved efficacy against specific diseases or conditions .
Agrochemical Applications
Herbicide Development
this compound is utilized in the formulation of herbicides. Its ability to inhibit specific biochemical pathways in plants makes it effective in controlling weed growth without harming crops. The compound's chlorinated phenoxy structure is particularly effective in herbicidal formulations .
Pesticide Formulations
The compound is also explored for use in pesticide formulations due to its potential effectiveness against a range of agricultural pests. Its unique chemical properties allow for the development of targeted pesticides that minimize environmental impact while maximizing pest control .
Environmental Applications
Contaminant Removal
Recent studies have highlighted the potential of using this compound as a precursor for materials designed to remove agrochemical contaminants from water sources. For example, metal-organic frameworks synthesized from this compound have shown promise in adsorbing and removing harmful substances like 4-chloro-2-methylphenoxyacetic acid from contaminated water .
Biodegradation Studies
Research into the biodegradation of this compound contributes to understanding its environmental impact. Studies indicate that while it is toxic to aquatic organisms, its degradation products may pose less risk, suggesting pathways for environmental remediation .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, leading to the desired biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxy group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenoxy Ring
Halogen Variations
- Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate (): Replacing the 4-chloro group with fluorine reduces steric bulk and alters electronic properties. Commercial availability and pricing data indicate its use in high-throughput pharmaceutical research ($50–$1,656 per gram) .
- Methyl 4-(2-bromophenoxy)-3-nitrobenzoate (): The bromine atom at the 2-position introduces steric hindrance and polarizability, which may slow hydrolysis compared to the chloro analog. Reported UPLC and NMR data (δ 7.73 ppm for aromatic protons) highlight distinct spectroscopic signatures .
Alkyl and Functional Group Modifications
- Synthesized in 88% yield via nucleophilic aromatic substitution, this analog demonstrates the impact of amine vs. ether linkages on solubility and stability .
- Methyl 4-[(6-bromohexanoyl)oxy]-3-nitrobenzoate (): Replacing the phenoxy group with a bromohexanoyl ester introduces a flexible alkyl chain, enhancing solubility in nonpolar solvents. This modification is associated with 82% synthetic yield and distinct IR peaks at 1685 cm⁻¹ (ester C=O) .
Positional Isomerism and Nitro Group Effects
Physicochemical Properties
Biological Activity
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H11ClN2O4
- Molar Mass : 284.68 g/mol
- Appearance : Typically appears as a white to light yellow crystalline solid.
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : The nitro group may influence signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.
Anticancer Activity
Recent studies have indicated that derivatives of nitrobenzoic acids can inhibit cancer cell proliferation. For instance, research on related compounds has demonstrated significant inhibition of epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting potential applications for this compound in cancer therapy .
Table 1: Summary of Anticancer Activity Studies
Herbicidal Activity
This compound may also exhibit herbicidal properties similar to other chloro-substituted phenoxy compounds. These compounds are known for their ability to disrupt plant growth by interfering with hormonal pathways. The presence of the chloro and nitro groups enhances their effectiveness as herbicides.
Table 2: Comparison of Herbicidal Compounds
| Compound | Active Ingredient | Mode of Action |
|---|---|---|
| MCPA (4-chloro-2-methylphenoxyacetic acid) | Herbicide | Auxin mimicking |
| This compound | Potential Herbicide | Hormonal disruption |
Case Studies
-
Cancer Cell Migration Inhibition :
A study demonstrated that this compound significantly inhibited the migration of NSCLC cells. The mechanism involved the disruption of EGF signaling pathways, leading to reduced cell adhesion and motility . -
Herbicidal Efficacy :
In agricultural applications, compounds structurally similar to this compound have shown promising results against a variety of weeds, indicating potential for development into effective herbicides .
Q & A
Q. What are the established synthetic routes for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). A common approach involves reacting methyl 4-fluoro-3-nitrobenzoate with 4-chloro-2-methylphenol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–100°C) . Key factors include:
- Reagent stoichiometry : Excess phenol (1.2–1.5 equiv.) improves substitution efficiency.
- Temperature control : Higher temperatures (>100°C) may lead to nitro group decomposition.
- Purification : Column chromatography or recrystallization (e.g., methanol/water) is used to isolate the product, with yields typically 70–90% .
- Monitoring : Thin-layer chromatography (TLC, hexane/ethyl acetate 8:2) confirms reaction progress .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H NMR : Aromatic protons adjacent to the nitro group appear as doublets (δ 8.6–8.7 ppm, J = 2.0 Hz), while the methyl ester resonates as a singlet (δ 3.9–4.0 ppm) .
- IR spectroscopy : Peaks at ~1725 cm⁻¹ (ester C=O), 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), and 1280 cm⁻¹ (C-O ester) confirm functional groups .
- Melting point : A sharp range (e.g., 75–77°C) indicates purity .
Advanced Research Questions
Q. What strategies address unexpected byproduct formation during synthesis, such as isomers or incomplete substitution?
Unexpected products (e.g., ortho/para isomers or unreacted starting material) arise from competing reaction pathways. Mitigation strategies include:
- Regioselective control : Use directing groups (e.g., nitro) to favor substitution at the para position.
- Reaction optimization : Adjust solvent polarity (e.g., DMSO enhances SNAr kinetics) and base strength (e.g., Cs₂CO₃ for deprotonating phenolic -OH) .
- Analytical troubleshooting : Employ HPLC or GC-MS to identify byproducts . For example, in a related study, TLC revealed unreacted methyl benzoate when insufficient H₂SO₄ was used .
Q. How does the electronic nature of substituents influence the nitro group’s reactivity in further functionalization?
The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates adjacent positions. For example:
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling coupling reactions.
- Photoreactivity : Nitro groups in derivatives like 4-formylphenyl 3-nitrobenzoate undergo photocleavage under UV light (365 nm), useful in stimuli-responsive hydrogels .
- Steric effects : Bulky substituents (e.g., 4-chloro-2-methylphenoxy) may hinder access to reactive sites, requiring tailored catalysts .
Q. What challenges arise in crystallizing this compound, and how does hydrogen bonding influence crystal packing?
Crystallization challenges include:
- Polymorphism : Multiple crystal forms may exist due to flexible phenoxy groups.
- Hydrogen bonding : In related nitrobenzoates, N–H⋯O (carbonyl) and C–H⋯O (nitro) interactions form chains or sheets, as seen in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate .
- Solvent selection : Methanol/water mixtures often yield high-quality crystals suitable for X-ray diffraction .
Q. What role does this compound play in developing stimuli-responsive drug delivery systems?
Derivatives of nitrobenzoate esters are used as photocleavable crosslinkers. For example, 4-formylphenyl 3-nitrobenzoate forms pH- and light-responsive hydrogels, enabling controlled drug release in acidic environments (e.g., tumor sites) . The nitro group’s photoreactivity allows spatial-temporal control, while ester linkages enhance biodegradability.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
Q. Why might catalytic hydrogenation of the nitro group yield inconsistent results?
- Catalyst poisoning : Trace sulfur impurities (e.g., from DMSO) deactivate Pd/C. Pre-washing the catalyst or switching to PtO₂ may help.
- Side reactions : Over-reduction to hydroxylamine or competing ester hydrolysis can occur. Monitoring via TLC (Rf shift) and adjusting H₂ pressure (1–3 atm) improves selectivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
